

Ynt-185: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Ynt-185	
Cat. No.:	B15617110	Get Quote

Ynt-185 is a potent and selective non-peptide agonist for the orexin 2 receptor (OX2R), a key regulator of wakefulness and arousal. Its development represents a significant advancement in the pursuit of targeted therapies for sleep-wake disorders, particularly narcolepsy. This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Ynt-185**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Ynt-185 is a complex synthetic molecule with the IUPAC name 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide. It is often used in its dihydrochloride salt form (Ynt-185·2HCl) to improve water solubility.[1]



Property	Value	Reference
IUPAC Name	3'-[[[3-[[2-[[2- (Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulf onyl]-4'-methoxy-N,N-dimethyl- [1,1'-biphenyl]-3-carboxamide	
CAS Number	1804978-81-1 (free base), 1804978-82-2 (dihydrochloride)	[2]
Molecular Formula	C33H37N5O5S (free base), C33H37N5O5S·2HCl (dihydrochloride)	[2]
Molecular Weight	615.74 g/mol (free base), 688.66 g/mol (dihydrochloride)	[2]
Appearance	Off-white to light yellow solid	[2]
Solubility	Soluble in DMSO and water	
Purity	≥98% (by HPLC)	
Storage	Store at -20°C	

Mechanism of Action and Pharmacological Properties

Ynt-185 acts as a potent and selective agonist at the human orexin 2 receptor (OX2R). It displays approximately 100-fold selectivity for OX2R over the orexin 1 receptor (OX1R). The activation of OX2R by **Ynt-185** mimics the function of the endogenous neuropeptide orexin-A, leading to the depolarization of OX2R-expressing neurons, such as histaminergic neurons, which are crucial for maintaining wakefulness.

In Vitro Activity



Parameter	Value	Cell Line	Assay	Reference
EC50 (hOX2R)	28 nM	CHO cells	Intracellular Ca2+ mobilization	
EC50 (hOX1R)	2.75 μΜ	CHO cells	Intracellular Ca2+ mobilization	

In Vivo Effects

In preclinical studies using mouse models, **Ynt-185** has demonstrated significant effects on sleep-wake architecture and narcoleptic symptoms:

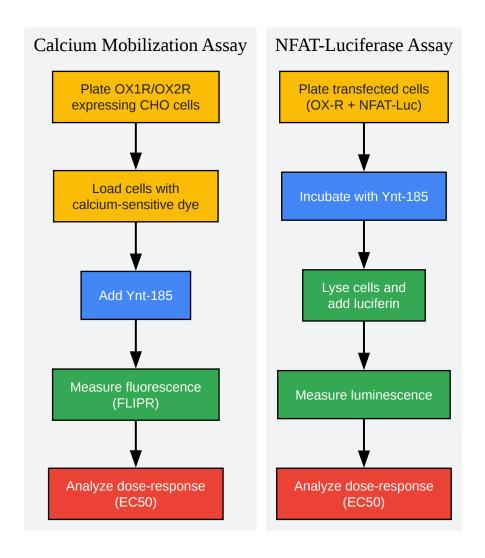
- Increased Wakefulness: Intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) administration of **Ynt-185** increases wake time in wild-type mice.[1][3]
- Suppression of Cataplexy: Ynt-185 effectively suppresses cataplexy-like symptoms in orexin knockout mouse models of narcolepsy.
- Amelioration of Narcolepsy Symptoms: The compound has been shown to ameliorate narcolepsy-cataplexy symptoms in mouse models, providing a proof-of-concept for the mechanistic treatment of narcolepsy.[3]

Signaling Pathway

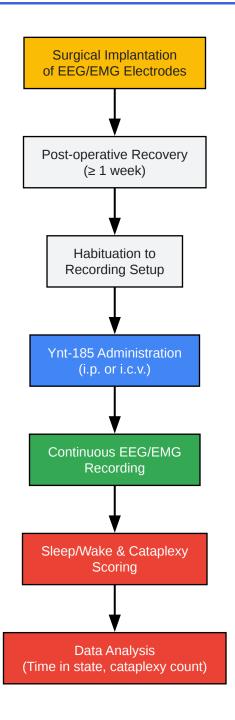
Ynt-185 binding to the OX2R, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in the neuronal excitation and wake-promoting effects of Ynt-185.











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References



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